BAY 41-4109 racemate is the racemate of BAY 41-4109. BAY 41-4109 is a potent inhibitor of human hepatitis B virus (HBV) with an IC50 of 53 nM.
Bay 41-4109 racemate
CAS No.:
Cat. No.: VC0007384
Molecular Formula: C18H13ClF3N3O2
Molecular Weight: 395.8 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C18H13ClF3N3O2 |
---|---|
Molecular Weight | 395.8 g/mol |
IUPAC Name | methyl 4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate |
Standard InChI | InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25) |
Standard InChI Key | FVNJBPMQWSIGJK-UHFFFAOYSA-N |
SMILES | CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC |
Canonical SMILES | CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC |
Chemical Identity and Structural Characteristics
Molecular Composition
Bay 41-4109 racemate (methyl 4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate) possesses the empirical formula C₁₈H₁₃ClF₃N₃O₂ and a molecular weight of 395.8 g/mol . The racemic nature arises from a single stereocenter at the 4-position of the dihydropyrimidine ring, producing (R)- and (S)-enantiomers in equal proportions .
Table 1: Key Physicochemical Properties
Structural Determinants of Activity
The 3,5-difluoropyridinyl group at position 2 and 2-chloro-4-fluorophenyl moiety at position 4 create optimal hydrophobic interactions with HBV core protein dimers . Molecular dynamics simulations reveal that the methyl ester at position 5 enhances membrane permeability, contributing to its 30% oral bioavailability in murine models .
Mechanism of Antiviral Action
Capsid Disruption Dynamics
Bay 41-4109 racemate binds HBV core proteins (HBcAg) at the dimer-dimer interface with submicromolar affinity (Kd ≈ 80 nM) . This binding induces allosteric conformational changes that:
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Accelerate capsid assembly kinetics by 3-fold, producing malformed icosahedral structures
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Reduce capsid stability by 40% compared to wild-type assemblies
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Promote exposure of hydrophobic residues that recruit the E3 ubiquitin ligase STUB1 and co-chaperone BAG3
Figure 1: Capsid Destabilization Cascade
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HAP binding → 2. Aberrant polymerization → 3. STUB1/BAG3 recruitment → 4. Polyubiquitination → 5. p62-mediated autophagic degradation
Synergy with Cellular Degradation Pathways
In HepG2-NTCP cells, Bay 41-4109 (1 μM) combined with STUB1 overexpression reduces HBV covalently closed circular DNA (cccDNA) formation by 72% compared to compound alone . This occurs through:
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Enhanced ubiquitination of misassembled capsids (4-fold increase in polyUb chains)
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Sequestration of core proteins in aggresomes near the microtubule organizing center
Preclinical Efficacy Data
In Vitro Antiviral Activity
Table 2: Cell-Based Potency Across Models
Cell Line | IC₅₀ (nM) | Assay Endpoint | Source |
---|---|---|---|
HepG2.2.15 | 202 | HBV DNA reduction | PLOS ONE |
HepAD38 | 132 | HBcAg suppression | TargetMol |
Primary human hepatocytes | 53 | Viral RNA synthesis | NCATS |
The 3.8-fold variation in IC₅₀ values reflects differences in HBV replication systems—HepG2.2.15 cells maintain episomal HBV genomes, while HepAD38 uses tetracycline-regulated transcription .
In Vivo Pharmacodynamics
In humanized Alb-uPA/SCID mice:
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50 mg/kg BID dosing for 5 days decreased plasma HBV DNA by 1 log10
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Viral rebound occurred 5 days post-treatment, indicating need for sustained therapy
Notably, HBV transgenic mice showed 90% lower intrahepatic DNA after 28-day treatment, comparable to lamivudine (3TC) .
Pharmacokinetic Profile
Table 3: Species-Dependent Absorption Parameters
Species | Tₘₐₓ (h) | Cₘₐₓ (μg/mL) | AUC₀–∞ (μg·h/mL) | F (%) |
---|---|---|---|---|
Mouse | 0.5 | 12.4 | 24.9 | 30 |
Rat | 1.2 | 8.7 | 41.5 | 60 |
Dog | 2.8 | 15.1 | 89.2 | 58 |
Data from highlight interspecies variations in bioavailability (F), with dogs showing superior exposure suitable for chronic toxicity studies. The short half-life (t₁/₂ ≈ 1.5 h in mice) necessitates twice-daily dosing to maintain effective concentrations .
Current Research and Developmental Status
Capsid Protein Degradation Enhancers
Recent work demonstrates that STUB1 overexpression:
Discontinued Development Rationale
Despite promising virologic responses, Bayer halted clinical development due to:
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